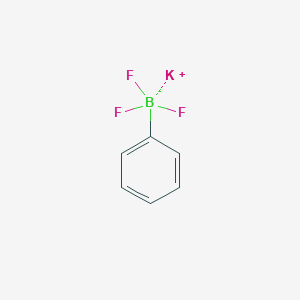

Potassium phenyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro(phenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAFPKUGAUFBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635491 | |

| Record name | Potassium trifluoro(phenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153766-81-5 | |

| Record name | Potassium trifluoro(phenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium phenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Advent of a Versatile Reagent: A Technical Guide to the Discovery and History of Potassium Phenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and history of potassium phenyltrifluoroborate, a cornerstone reagent in modern organic synthesis. From its early explorations to its widespread application in cross-coupling reactions, this document provides a comprehensive overview of its synthesis, properties, and impact on chemical research and drug development.

Discovery and Early Developments

The journey of organotrifluoroborates began in the 1960s with the initial discovery of these boron "ate" complexes.[1] These early compounds showed promise due to their exceptional stability compared to their trivalent organoborane counterparts, which are often sensitive to air and moisture.[1] However, it was not until 1995 that a highly efficient and practical method for their synthesis was reported by Vedejs and his colleagues, truly unlocking their potential for broader synthetic applications.[1] This pivotal work described the use of potassium hydrogen difluoride (KHF₂) as a convenient and effective fluorinating agent for the conversion of boronic acids to their corresponding trifluoroborate salts.[1]

Prior to Vedejs's contribution, the use of KHF₂ for fluorinating boron compounds had been documented. In 1967, Thierig and Umland reported the preparation of potassium diphenyldifluoroborate, and noted the formation of this compound in refluxing acetic acid.[1] However, the 1995 publication by Vedejs et al. established a general and high-yielding protocol that has become the standard method for preparing these valuable reagents.[1]

Physicochemical Properties and Stability

This compound is a white, crystalline solid that exhibits remarkable stability.[2] Unlike many other organometallic reagents, it is stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[1] This inherent stability has been a major factor in its widespread adoption in both academic and industrial laboratories.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BF₃K | [3][4] |

| Molecular Weight | 184.01 g/mol | [3][4] |

| Melting Point | 250 °C (decomposes) | [2] |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in acetone, slightly soluble in acetonitrile | [2] |

Key Synthetic Methodologies

The synthesis of this compound and its derivatives has evolved to include several reliable methods. The most common approaches are detailed below.

From Phenylboronic Acid (Vedejs Protocol)

This is the most widely used method for the preparation of this compound.

Experimental Protocol:

-

Dissolution: Phenylboronic acid is dissolved in methanol.

-

Fluorination: An aqueous solution of potassium hydrogen difluoride (KHF₂) is added to the methanolic solution of the boronic acid.

-

Precipitation: The this compound product precipitates from the reaction mixture.

-

Isolation: The solid product is collected by filtration, washed, and dried.

This method is highly efficient and tolerates a wide range of functional groups on the aromatic ring.[1]

One-Pot Synthesis from Arenes

More recently, one-pot procedures have been developed to synthesize aryltrifluoroborates directly from arenes, bypassing the need to isolate the intermediate boronic acid.

Experimental Protocol (Ir-catalyzed Borylation):

-

Borylation: An arene is subjected to iridium-catalyzed borylation with a boron source like bis(pinacolato)diboron.

-

Fluorination: After the borylation is complete, an aqueous solution of KHF₂ is added directly to the reaction mixture.

-

Isolation: The resulting potassium aryltrifluoroborate is isolated.[5][6]

This approach offers a more streamlined synthesis for accessing a variety of substituted aryltrifluoroborates.[5]

The Suzuki-Miyaura Cross-Coupling Reaction: A Paradigm Shift

The primary application and the reason for the immense popularity of this compound is its role as a superior coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][7] This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, and is a fundamental tool in the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.

The use of this compound offers several advantages over traditional boronic acids in these reactions:

-

Enhanced Stability: Their stability prevents decomposition and protodeboronation, a common side reaction with boronic acids, leading to higher yields and cleaner reactions.[7]

-

Ease of Handling: Their solid, crystalline nature makes them easy to weigh and handle.[8]

-

Unique Reactivity: In some cases, they exhibit different reactivity and selectivity profiles compared to their boronic acid counterparts.[8]

Generalized Suzuki-Miyaura Coupling Workflow:

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship of Synthesis and Application

The synthetic accessibility and inherent stability of this compound are directly linked to its utility in cross-coupling reactions, creating a logical flow from preparation to application.

Caption: Logical flow from synthesis to application of this compound.

Conclusion

The discovery and development of this compound represent a significant advancement in organic chemistry. Its ease of synthesis, remarkable stability, and effectiveness in Suzuki-Miyaura cross-coupling reactions have made it an indispensable tool for chemists in academia and industry, particularly in the field of drug development where the efficient construction of complex molecules is paramount. The foundational work of early pioneers and the subsequent methodological refinements have secured the legacy of this compound as a robust and versatile reagent in the synthetic chemist's toolbox.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. potassium (phenyl)trifluoroborate - 153766-81-5 - Structure, Synthesis, Properties [organoborons.com]

- 4. This compound | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium phenyltrifluoroborate from phenylboronic acid, a critical transformation in modern organic chemistry. Potassium organotrifluoroborates are valued for their stability, ease of handling, and broad utility as nucleophilic partners in cross-coupling reactions, making them superior alternatives to the more transient boronic acids.[1][2] This document outlines the prevalent synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and a visual representation of the reaction pathway.

Core Synthesis Pathway and Mechanism

The most efficient and widely adopted method for the synthesis of this compound involves the direct reaction of phenylboronic acid with potassium hydrogen fluoride (KHF₂).[3] This reaction proceeds via a straightforward displacement of the hydroxyl groups on the boron atom by fluoride ions. The use of KHF₂ is crucial, as simple potassium fluoride (KF) is generally ineffective at promoting this transformation.[3] The reaction is typically performed in a protic solvent mixture, such as aqueous methanol, to facilitate the dissolution of both the organic and inorganic reagents.

The overall transformation can be represented as follows:

Figure 1: General reaction scheme for the synthesis of this compound from phenylboronic acid.

Quantitative Data Summary

The synthesis of this compound from phenylboronic acid is a high-yielding process. The following table summarizes typical reaction parameters and outcomes based on literature precedents.

| Reactant | Reagent | Solvent System | Temperature | Reaction Time | Yield (%) | Reference |

| Phenylboronic Acid | KHF₂ (3.0 equiv.) | Methanol/Water | 5 °C to RT | 10 min - 1 hr | High | [2] |

| Arylboronic Acids | KHF₂ | Aqueous Methanol | Not specified | Not specified | Efficient | [3] |

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound, adapted from established literature procedures.[2]

Materials and Equipment:

-

Phenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH), Optima grade

-

Acetonitrile (MeCN), Optima grade

-

Deionized water

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve phenylboronic acid (1.0 equivalent) in methanol.

-

Cooling: Cool the resulting solution to 5 °C using an ice bath.

-

Reagent Addition: In a separate vessel, prepare a solution of potassium hydrogen fluoride (KHF₂, 3.0 equivalents) in deionized water. Add the KHF₂ solution to the cooled phenylboronic acid solution in portions over 10 minutes. A thick white slurry is expected to form.

-

Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by ¹¹B-NMR by observing the disappearance of the boronic acid peak.

-

Solvent Removal: Once the reaction is complete, remove the methanol and a significant portion of the water using a rotary evaporator.

-

Azeotropic Drying: Add acetonitrile to the flask and concentrate the mixture again on the rotary evaporator. Repeat this step to ensure the removal of residual water.

-

Purification: The crude this compound can be purified by recrystallization. A common method involves dissolving the solid in hot acetone and precipitating the product by adding diethyl ether.[4] Alternatively, recrystallization from acetonitrile can be employed.[4]

-

Isolation and Drying: Collect the purified white crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Safety Precautions: Potassium hydrogen fluoride is corrosive and, in the presence of moisture, can release hydrogen fluoride (HF).[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

References

Unveiling the Properties of Potassium Phenyltrifluoroborate: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth overview of the physical and chemical properties of potassium phenyltrifluoroborate (KPhBF₃), with a specific focus on its solubility characteristics. Geared towards researchers, scientists, and professionals in drug development, this document compiles available data, details experimental methodologies, and provides visual workflows to support laboratory applications of this versatile reagent.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid that has gained significant traction in organic synthesis, most notably as a stable and efficient coupling partner in Suzuki-Miyaura cross-coupling reactions.[1] Its stability in the presence of air and moisture makes it a more convenient alternative to boronic acids.[1]

A summary of its key physical properties is presented below:

| Property | Value | Reference(s) |

| CAS Number | 153766-81-5 | [2] |

| Molecular Formula | C₆H₅BF₃K | [3] |

| Molecular Weight | 184.01 g/mol | [2][3] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 296-301 °C | [2] |

Solubility Profile

While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative assessments from various sources provide a general understanding of its solubility.

| Solvent | Qualitative Solubility | Reference(s) |

| Water | Soluble | |

| Acetone | Soluble | [4] |

| Acetonitrile | Slightly Soluble | [4] |

| Diethyl Ether | (Used for precipitation) | [1][4] |

The lack of specific solubility values (e.g., in g/100 mL or mol/L) highlights an area for further experimental investigation. The following section outlines a general protocol for the experimental determination of solubility.

Experimental Protocols

Synthesis and Purification of this compound

A common and efficient method for the synthesis of this compound involves the reaction of phenylboronic acid with potassium hydrogen fluoride (KHF₂).[4][5]

Materials:

-

Phenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol

-

Water

-

Diethyl ether or Acetonitrile for recrystallization

Procedure:

-

Dissolve phenylboronic acid in methanol.

-

In a separate flask, prepare an aqueous solution of potassium hydrogen fluoride.

-

Slowly add the KHF₂ solution to the phenylboronic acid solution with stirring at room temperature.

-

The this compound will precipitate out of the solution.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold methanol and then diethyl ether to remove impurities.

-

For further purification, the crude product can be recrystallized from hot acetone by precipitation with diethyl ether or from acetonitrile.[1][4]

Experimental Determination of Solubility

The following protocol describes a general method for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and determining the concentration of the solute.

Materials:

-

This compound

-

Solvent of interest (e.g., water, acetone, acetonitrile)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filter with a membrane of appropriate pore size)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

Phase Separation: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining microscopic solid particles.

-

Quantification: Accurately dilute the filtered saturated solution to a concentration within the working range of the chosen analytical method. Analyze the concentration of this compound using a pre-calibrated analytical instrument.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

Application in Suzuki-Miyaura Cross-Coupling

This compound is widely used as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1]

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (e.g., aryl bromide or chloride)

-

This compound

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (if required, e.g., phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/water, THF/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine the aryl halide, this compound (typically 1.1-1.5 equivalents), and the base.

-

Add the palladium catalyst and ligand.

-

Purge the vessel with an inert gas.

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by a suitable method such as column chromatography.

Visualizing Workflows

To aid in the conceptualization of experimental processes, the following diagrams illustrate key workflows.

References

A Comprehensive Technical Guide to the Physicochemical Properties and Applications of Potassium Phenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of potassium phenyltrifluoroborate, with a specific focus on its melting point. It also details a standard experimental protocol for melting point determination and explores its application in the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.

Core Physicochemical Data

This compound is a white to off-white crystalline solid that is stable under normal laboratory conditions.[1] It is a key reagent in organic synthesis, valued for its stability and ease of handling compared to other organoboron compounds.[2]

Quantitative Data Summary

The melting point of this compound is a critical parameter for its characterization and quality control. A summary of reported melting point values from various sources is presented below.

| Parameter | Value | Source(s) |

| Melting Point | 296-301 °C | [2][3][4][5] |

| Melting Point | 301 °C | [1][6] |

| Melting Point (with decomposition) | 250 °C | [7] |

| Molecular Weight | 184.01 g/mol | [1][8] |

| Molecular Formula | C₆H₅BF₃K | [1][8] |

Experimental Protocol: Melting Point Determination

The following protocol outlines a standard method for determining the melting point of a crystalline solid like this compound using a capillary melting point apparatus.

Objective: To accurately determine the melting point range of a solid sample.

Materials and Equipment:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a clean, dry mortar and pestle.[9]

-

Place a small amount of the powdered sample onto a clean, dry watch glass.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample on the watch glass. A small amount of the solid will enter the tube.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the solid into the bottom.[7][8]

-

The packed sample height should be approximately 2-3 mm.[8]

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate. For an unknown sample, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.[7]

-

For a precise measurement, set the heating rate to a slower value (1-2 °C/minute) when the temperature is about 15-20 °C below the expected melting point.[8]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the last crystal melts (the end of the melting range).

-

-

Data Recording and Analysis:

-

Record the melting point as a range from the temperature of initial melting to the temperature of complete melting.

-

A sharp melting point range (0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

-

Application in Suzuki-Miyaura Cross-Coupling

This compound is a widely used coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[10][11]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 11. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Handling of Potassium Phenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Potassium phenyltrifluoroborate (KPhBF₃) has emerged as a pivotal reagent in modern organic synthesis, prized for its enhanced stability and versatility, particularly in cross-coupling reactions. This guide provides a comprehensive overview of its stability under various conditions, safe handling protocols, and key experimental considerations.

Physicochemical Properties and Stability

This compound is a white, crystalline solid that offers significant advantages over traditional boronic acids due to its exceptional stability.[1][2][3][4][5][6] Unlike boronic acids, which are often sensitive to air and moisture, KPhBF₃ can be stored indefinitely at room temperature without special precautions, although storage in a cool, dark place under an inert atmosphere is recommended for long-term integrity.[2][3][7][8][9]

Its stability extends to its thermal properties, with a high melting point and decomposition temperature.[3][10] The tetracoordinate nature of the boron atom in the trifluoroborate salt shields it from reactions with Lewis bases and nucleophiles under normal reaction conditions.[2] Furthermore, it exhibits remarkable stability towards acids, indicating a strong carbon-boron bond, and can withstand strongly oxidative environments.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Appearance | White crystalline solid | [1] |

| Molecular Formula | C₆H₅BF₃K | [1] |

| Molecular Weight | 184.01 g/mol | [1] |

| Melting Point | 250-301 °C (with decomposition) | [3][10] |

| Solubility | Soluble in acetone and water; slightly soluble in acetonitrile. | [3][10] |

Handling and Safety Precautions

While this compound is lauded for its stability, proper handling is crucial to ensure laboratory safety. It is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation of dust.[7][8][11][12][13][14]

General Handling Guidelines:

-

Always use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[7][12][14]

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[7][14]

-

Avoid the formation of dust during handling and transfer.[7][12][14]

-

In case of accidental contact, flush skin or eyes with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials, such as strong oxidizing agents.[7][14]

Table 2: GHS Hazard Information

| Hazard Statement | Description | References |

| H315 | Causes skin irritation | [7][8][11] |

| H319 | Causes serious eye irritation | [7][11] |

| H335 | May cause respiratory irritation | [11][13] |

In the event of a fire, appropriate extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12][14]

Experimental Protocols and Applications

The enhanced stability and ease of handling of this compound have made it a preferred reagent in a variety of organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][15][16]

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound.

References

- 1. Buy this compound | 153766-81-5 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Potassium trifluoro(phenyl)borate | 153766-81-5 [sigmaaldrich.com]

- 9. 153766-81-5|Potassium trifluoro(phenyl)borate|BLD Pharm [bldpharm.com]

- 10. This compound | 153766-81-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. This compound | 153766-81-5 [sigmaaldrich.com]

- 12. capotchem.com [capotchem.com]

- 13. This compound | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

Spectroscopic Profile of Potassium Phenyltrifluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for potassium phenyltrifluoroborate (K[PhBF₃]), a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The key nuclei for analysis are ¹H, ¹³C, ¹¹B, and ¹⁹F.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the phenyl group.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.30 - 7.50 | m | Phenyl-H |

| 6.90 - 7.10 | m | Phenyl-H |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 135.0 | Phenyl C (quaternary) |

| 132.5 | Phenyl C-H |

| 127.8 | Phenyl C-H |

| 125.0 | Phenyl C-H (broad, due to B-C coupling) |

¹¹B NMR Data

¹¹B NMR is particularly useful for characterizing boron-containing compounds. For this compound, the spectrum typically shows a quartet due to the coupling with the three fluorine atoms.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (¹JB-F) Hz |

| 3.5 - 5.5 | q | ~45 |

¹⁹F NMR Data

¹⁹F NMR provides a sensitive probe for the fluorine atoms in the trifluoroborate group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (¹JF-B) Hz |

| -135 to -145 | q | ~45 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically recorded as a solid, displays characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1585 | Medium | Aromatic C=C stretch |

| 1480 - 1400 | Strong | Aromatic C=C stretch |

| 1150 - 950 | Very Strong | B-F stretch |

| 750 - 700 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The exact mass of the phenyltrifluoroborate anion [C₆H₅BF₃]⁻ is 149.0370 g/mol .

| m/z | Ion |

| 149 | [C₆H₅BF₃]⁻ |

| 109 | [C₆H₅BOH]⁻ |

| 93 | [C₆H₅O]⁻ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or acetone-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Instrument Parameters (General):

-

Spectrometer: 300-500 MHz

-

Temperature: 298 K

-

¹H NMR: Standard pulse sequence, sufficient number of scans for good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled pulse sequence, longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

¹¹B NMR: A specific boron probe is typically used. The spectral width should be sufficient to cover the expected chemical shift range for tetracoordinate boron.

-

¹⁹F NMR: A fluorine probe is used. Proton decoupling is often employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Technique: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: Typically 4 cm⁻¹.

-

A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Instrument Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Negative ion mode is typically used to detect the [C₆H₅BF₃]⁻ anion.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Collision Energy (for fragmentation): Varies depending on the instrument and the desired degree of fragmentation.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway for the phenyltrifluoroborate anion in mass spectrometry.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Plausible fragmentation pathway for the phenyltrifluoroborate anion.

Theoretical Insights into Potassium Phenyltrifluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium phenyltrifluoroborate (K[PhBF₃]) has emerged as a versatile and highly valuable reagent in modern organic synthesis, primarily owing to its stability, ease of handling, and broad reactivity, most notably in palladium-catalyzed cross-coupling reactions.[1][2] This technical guide provides an in-depth exploration of the theoretical underpinnings of this compound, focusing on its structural characteristics, spectroscopic properties, and reactivity, with a particular emphasis on its role in the Suzuki-Miyaura cross-coupling reaction. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the computational and theoretical aspects of this important synthetic building block.

Molecular Structure and Bonding

The molecular structure of this compound consists of a potassium cation (K⁺) and a phenyltrifluoroborate anion ([PhBF₃]⁻). In the anion, the boron atom is tetrahedrally coordinated to a phenyl group and three fluorine atoms.[3] This tetracoordinate nature imparts significant stability to the molecule compared to its boronic acid counterpart, making it resistant to air and moisture.[1][2]

Experimental Structural Data

Precise geometric parameters for this compound can be determined using single-crystal X-ray diffraction. While a specific crystallographic information file (CIF) for the unsubstituted this compound was not found in the immediate search, data from closely related para-substituted potassium aryltrifluoroborates provide valuable insights into its structural parameters.

Table 1: Experimental Bond Lengths and Angles for para-Substituted Potassium Aryltrifluoroborates

| Parameter | K[p-MeOPhBF₃][3] | K[p-FPhBF₃][3] |

| Bond Lengths (Å) | ||

| B—C1 | 1.5987 (18) | 1.590 (2) |

| B—F1 | 1.4230 (16) | 1.4159 (19) |

| B—F2 | 1.4055 (16) | 1.400 (2) |

| B—F3 | 1.4069 (16) | 1.403 (2) |

| Bond Angles (º) | ||

| F1—B—F2 | 105.53 (11) | 105.51 (13) |

| F1—B—F3 | 105.18 (11) | 105.28 (13) |

| F2—B—F3 | 106.31 (11) | 105.62 (13) |

| C1—B—F1 | 112.55 (11) | 113.11 (13) |

| C1—B—F2 | 113.51 (11) | 113.56 (14) |

| C1—B—F3 | 113.11 (11) | 113.12 (14) |

Data obtained from X-ray crystallographic analysis of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate.[3]

The data in Table 1 reveals a distorted tetrahedral geometry around the boron atom. The F—B—F bond angles are consistently smaller than the ideal tetrahedral angle of 109.5°, while the C—B—F angles are larger. This distortion is a common feature in such compounds.[3] The B-C bond length is approximately 1.59-1.60 Å, and the B-F bond lengths are around 1.40-1.42 Å.[3]

Theoretical Structural Parameters and Electronic Properties

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric and electronic properties of molecules. While a specific comprehensive DFT study on this compound was not identified in the searches, the general principles of such calculations provide expected values. Geometry optimization of the phenyltrifluoroborate anion would yield bond lengths and angles that can be compared with experimental data.

Natural Bond Orbital (NBO) analysis is another valuable computational method that provides insights into the electronic structure, including atomic charges and hybridization. An NBO analysis of the [PhBF₃]⁻ anion would likely show a significant negative charge localization on the fluorine atoms and the boron atom having a partial positive charge, with the phenyl group also influencing the charge distribution.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Theoretical calculations, typically using DFT, can predict these vibrational frequencies and help in the assignment of experimental spectra. A full theoretical vibrational analysis of this compound would involve calculating the harmonic frequencies of the molecule's normal modes. Key vibrational modes would include B-F stretching, B-C stretching, and various phenyl ring vibrations.

Role in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. This compound serves as an excellent nucleophilic partner in this palladium-catalyzed reaction.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.

The Transmetalation Step: A Theoretical Perspective

The transmetalation step, where the phenyl group is transferred from the boron atom to the palladium center, is a critical and often rate-determining step in the catalytic cycle. While the precise mechanism can be complex and dependent on reaction conditions, theoretical studies on related systems suggest a key role for the base in activating the organoboron species.

For this compound, it is proposed that hydrolysis, facilitated by the base, can generate a boronic acid intermediate, which then participates in the transmetalation. Alternatively, a direct pathway involving the trifluoroborate anion may also be operative. DFT studies on the transmetalation step involving arylboronic acids have shown the intermediacy of palladium-oxygen-boron linkages. A similar theoretical investigation focused on the [PhBF₃]⁻ anion would be invaluable in elucidating the specific transition states and intermediates involved.

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of phenylboronic acid with potassium hydrogen fluoride (KHF₂).

Protocol:

-

In a suitable flask, dissolve phenylboronic acid in methanol.

-

Cool the solution in an ice bath.

-

Separately, prepare an aqueous solution of potassium hydrogen fluoride (KHF₂).

-

Slowly add the KHF₂ solution to the cooled solution of phenylboronic acid with stirring.

-

A white precipitate of this compound will form.

-

Continue stirring for a specified time, then collect the solid by filtration.

-

Wash the solid with cold water and then a suitable organic solvent (e.g., diethyl ether).

-

Dry the product under vacuum to yield pure this compound.

For a detailed, scalable laboratory procedure, refer to publications by Vedejs et al. and Molander et al.[4]

Suzuki-Miyaura Cross-Coupling using this compound

The following is a general protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Protocol:

-

To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

-

Add a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a phosphine ligand.

-

Add the appropriate solvent (e.g., toluene/water, dioxane/water, methanol).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a stable, versatile, and highly effective reagent in modern organic chemistry. This guide has provided an overview of its theoretical aspects, including its structure, bonding, and reactivity in the context of the Suzuki-Miyaura cross-coupling reaction. While experimental data from closely related analogues offer significant structural insights, further dedicated computational studies on this compound are warranted to provide a more complete theoretical picture. The detailed experimental protocols provided herein serve as a practical resource for researchers utilizing this important synthetic tool. A deeper understanding of the theoretical underpinnings of this reagent will undoubtedly facilitate its broader application and the development of new synthetic methodologies.

References

Computational Modeling of Phenyltrifluoroborate Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium phenyltrifluoroborate (PhBF3K) has emerged as a cornerstone reagent in modern organic synthesis. Its remarkable stability to air and moisture, coupled with its versatile reactivity, makes it an attractive alternative to more sensitive organoboron compounds like boronic acids. This technical guide provides a comprehensive overview of the computational modeling of phenyltrifluoroborate reactivity, focusing on three key transformations: the Suzuki-Miyaura cross-coupling, the Chan-Lam cross-coupling, and rhodium-catalyzed 1,4-addition reactions. By delving into the theoretical underpinnings of these reactions, researchers can gain a deeper understanding of reaction mechanisms, predict outcomes, and design more efficient and selective synthetic methodologies.

Core Computational Concepts

The reactivity of phenyltrifluoroborates is predominantly investigated using Density Functional Theory (DFT) , a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT offers a balance between computational cost and accuracy, making it a powerful tool for elucidating reaction mechanisms, determining transition state geometries, and calculating reaction energetics.

Key parameters in these computational studies include the choice of:

-

Functionals: These are approximations to the exchange-correlation energy. Common functionals for studying organometallic reactions include B3LYP, M06, and ωB97X-D. The choice of functional can significantly impact the calculated energies.

-

Basis Sets: These are sets of mathematical functions used to describe the orbitals of electrons. For transition metal-catalyzed reactions, it is common to use a combination of basis sets, such as LANL2DZ for the metal center and a Pople-style basis set (e.g., 6-31G(d)) for other atoms.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This compound serves as an excellent nucleophilic partner in this transformation.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with 4-Chloroacetophenone

A detailed experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl chloride is provided below.

Materials:

-

This compound

-

4-Chloroacetophenone

-

Palladium(II) acetate (Pd(OAc)2)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Deionized water

-

Argon gas

-

Standard laboratory glassware (Schlenk tube, magnetic stir bar, etc.)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-chloroacetophenone (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).

-

Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Add toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture.

-

Stir the mixture and sparge with argon for 15 minutes to degas the solution.

-

In a separate vial, combine palladium(II) acetate (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %).

-

Under a positive pressure of argon, add the catalyst/ligand mixture to the Schlenk tube.

-

Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1]

Computational Insights

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. Computational studies have been instrumental in elucidating the energetics of this cycle.

Table 1: Calculated Activation Energies for the Suzuki-Miyaura Reaction

| Step | Model System | DFT Functional | Basis Set | Activation Energy (kcal/mol) |

| Oxidative Addition | Aryl Halide + Pd(0)L2 | M062x | LANL2DZ (Pd), 6-31G(d) (others) | 15-25 |

| Transmetalation | Aryl-Pd(II)-X + [Ar'B(OH)3]⁻ | M062x | LANL2DZ (Pd), 6-31G(d) (others) | 10-20 |

| Reductive Elimination | Aryl-Pd(II)-Aryl' | M062x | LANL2DZ (Pd), 6-31G(d) (others) | 5-15 |

Note: The values in this table are representative and can vary depending on the specific substrates, ligands, and computational methods employed.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step is often rate-determining and involves the transfer of the phenyl group from the boron atom to the palladium center. DFT calculations have been used to model the transition state for this process.

Caption: A representative transition state for the transmetalation step.

Chan-Lam Cross-Coupling Reaction

The Chan-Lam reaction is a copper-catalyzed C-N or C-O bond-forming reaction between an organoboron reagent and an amine or alcohol. This compound can be effectively employed as the aryl source in this transformation.

Experimental Protocol: Chan-Lam Coupling of this compound with a Phenol

The following is a general protocol for the Chan-Lam O-arylation of a phenol using this compound.

Materials:

-

This compound

-

Phenol derivative

-

Copper(II) acetate (Cu(OAc)2)

-

1,10-Phenanthroline

-

Dichloromethane (DCM)

-

Oxygen (balloon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a reaction vial, add the phenol (1.0 equiv.), this compound (1.5 equiv.), copper(II) acetate (10 mol %), and 1,10-phenanthroline (10 mol %).

-

Add dichloromethane as the solvent.

-

Seal the vial and purge with oxygen from a balloon.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired diaryl ether.[2]

Computational Insights

The mechanism of the Chan-Lam reaction is more debated than the Suzuki-Miyaura reaction, but it is generally believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. DFT calculations have been employed to investigate the feasibility of different proposed pathways.

Table 2: Proposed Intermediates in the Chan-Lam Reaction

| Intermediate | Description |

| L-Cu(II)-Nu | Copper(II) complex with the nucleophile (amine or alcohol). |

| L-Cu(III)(Ph)(Nu) | A proposed Cu(III) intermediate formed after transmetalation. |

| [L-Cu(I)]⁺ | A potential Cu(I) species involved in the catalytic cycle. |

Note: The exact nature of the intermediates and the operative catalytic cycle can be highly dependent on the specific reaction conditions.

Caption: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.

Rhodium-Catalyzed 1,4-Addition

Rhodium catalysts can mediate the 1,4-conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds. This compound is a competent nucleophile in these reactions, providing access to β-arylated ketones and esters.

Experimental Protocol: Rhodium-Catalyzed 1,4-Addition of this compound to an Enone

A general procedure for the rhodium-catalyzed asymmetric 1,4-addition of this compound to an enone is outlined below.

Materials:

-

This compound

-

α,β-Unsaturated enone

-

[Rh(cod)2]BF4 (cod = 1,5-cyclooctadiene)

-

Chiral diene ligand (e.g., a derivative of BINAP)

-

Triethylamine

-

1,4-Dioxane/water solvent mixture

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a glovebox, to a reaction vial, add [Rh(cod)2]BF4 and the chiral diene ligand.

-

Add the 1,4-dioxane/water solvent mixture and stir to form the catalyst solution.

-

In a separate vial, dissolve the enone and this compound in the solvent mixture.

-

Add the substrate solution to the catalyst solution.

-

Add triethylamine to the reaction mixture.

-

Stir the reaction at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify by flash column chromatography.[3]

Computational Insights

DFT calculations have been crucial in understanding the origin of enantioselectivity in asymmetric rhodium-catalyzed 1,4-additions. The key enantioselectivity-determining step is the carborhodation of the rhodium-bound enone.

Table 3: Computational Data for the Rh-Catalyzed 1,4-Addition of Phenylboronic Acid to a Linear Enone

| Parameter | Value (kcal/mol) | Computational Method |

| ΔG‡ (pro-R) | 18.2 | SMD/ωB97xD/DGDZVP |

| ΔG‡ (pro-S) | 19.5 | SMD/ωB97xD/DGDZVP |

| ΔΔG‡ | 1.3 | SMD/ωB97xD/DGDZVP |

Data adapted from a computational study on the reaction of phenylboronic acid with a linear (E)-enone. The difference in activation energies (ΔΔG‡) between the two diastereomeric transition states determines the enantiomeric excess of the product.[4]

Caption: Catalytic cycle for the rhodium-catalyzed 1,4-addition.

The geometry of the carborhodation transition state, particularly the conformation of the enone and its interaction with the chiral ligand, is critical for enantioselectivity.

Caption: A representative transition state for the carborhodation step.

Conclusion

Computational modeling provides an invaluable lens through which to view and understand the reactivity of this compound. DFT calculations have illuminated the intricate mechanistic details of fundamental organic transformations, including the Suzuki-Miyaura, Chan-Lam, and rhodium-catalyzed 1,4-addition reactions. By providing quantitative data on reaction energetics and detailed pictures of transition state geometries, these computational studies empower chemists to rationalize observed reactivity, predict the outcomes of new reactions, and design more efficient and selective catalysts and reaction conditions. As computational methods continue to advance in accuracy and efficiency, their role in guiding synthetic chemistry and accelerating drug discovery will undoubtedly continue to grow.

References

- 1. benchchem.com [benchchem.com]

- 2. Enantioconvergent Chan-Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The challenge of linear (E)-enones in the Rh-catalyzed, asymmetric 1,4-addition reaction of phenylboronic acid: a DFT computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Potassium Phenyltrifluoroborate (CAS 153766-81-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium phenyltrifluoroborate (KPhBF₃), holding the CAS number 153766-81-5, has emerged as a pivotal reagent in modern organic synthesis. Its remarkable stability to air and moisture, coupled with its high reactivity in cross-coupling reactions, has established it as a superior alternative to traditional boronic acids. This technical guide provides an in-depth overview of the core chemical and physical properties, detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling, and a summary of its spectral data. The information is tailored for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique advantages of this versatile organoboron compound.

Chemical and Physical Properties

This compound is a white crystalline solid that is notably stable under standard laboratory conditions, making it easy to handle and store over extended periods.[1] Unlike many other organometallic reagents, it is not sensitive to air or moisture, which simplifies experimental setups.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 153766-81-5 | |

| Molecular Formula | C₆H₅BF₃K | [3] |

| Molecular Weight | 184.01 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 296-301 °C | |

| Purity | Typically >97% | [4] |

| Solubility | Soluble in acetone and water, slightly soluble in acetonitrile. | [1][5][6] |

Spectral Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following table summarizes key spectral data.

Table 2: Spectroscopic Data for this compound

| Technique | Data and Interpretation | Reference(s) |

| ¹H NMR | Spectra recorded in DMSO-d₆ show characteristic peaks for the phenyl protons. The residual solvent peak is used as an internal reference (2.5 ppm). | [7] |

| ¹³C NMR | In DMSO-d₆, the spectrum displays resonances for the aromatic carbons. The central peak of the solvent is used for reference (39.5 ppm). The carbon atom attached to the boron atom often shows a broad signal. | [7][8] |

| ¹⁹F NMR | The three fluorine atoms attached to the boron typically exhibit a chemical shift in the range of -129 to -141 ppm when referenced to an external CF₃CO₂H standard. Coupling to the ¹¹B nucleus can often be observed. | [7][8] |

| ¹¹B NMR | The boron-11 nucleus is quadrupolar, leading to broader signals. The chemical shift is referenced to an external BF₃·Et₂O standard (0.0 ppm). A characteristic quartet may be observed due to coupling with the three fluorine atoms. | [7][9] |

| FT-IR | The infrared spectrum, often recorded using a KBr pellet or ATR, shows characteristic vibrational bands for the phenyl group and the B-F bonds. | [3] |

| Mass Spectrometry | The exact mass is 184.0073463 Da, as determined by high-resolution mass spectrometry. | [3] |

Synthesis and Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of phenylboronic acid with potassium hydrogen fluoride (KHF₂).[1][2]

Experimental Protocol: Synthesis from Phenylboronic Acid

-

Reagents and Equipment:

-

Phenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol

-

Water

-

Round-bottomed flask

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

-

-

Procedure:

-

In a round-bottomed flask, dissolve phenylboronic acid (1.0 equiv) in methanol.

-

Cool the solution to 0-5 °C using an ice bath.

-

In a separate beaker, prepare a solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv) in water.

-

Slowly add the KHF₂ solution to the stirred solution of phenylboronic acid. A thick white precipitate will form.

-

Continue stirring the mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Collect the white solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water and then with a small amount of cold methanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a white, crystalline solid.

-

-

Purification:

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[2] It readily couples with various aryl and heteroaryl halides or triflates.[1]

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

-

Reagents and Equipment:

-

This compound (1.5 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)

-

A suitable phosphine ligand (e.g., triphenylphosphine, 6 mol%)

-

A base (e.g., cesium carbonate (Cs₂CO₃), 3.0 equiv)

-

A solvent system (e.g., THF/water, 9:1)

-

Schlenk flask or microwave vial

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard workup and purification supplies (e.g., ethyl acetate, brine, silica gel for chromatography)

-

-

Procedure:

-

To a Schlenk flask or microwave vial, add the aryl bromide, this compound, palladium catalyst, phosphine ligand, and base.

-

Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

-

Reaction Mechanism and Workflow Visualization

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The workflow for a typical Suzuki-Miyaura coupling experiment is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 153766-81-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | 153766-81-5 | TCI EUROPE N.V. [tcichemicals.com]

- 6. This compound | 153766-81-5 | TCI AMERICA [tcichemicals.com]

- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nmr.oxinst.com [nmr.oxinst.com]

An In-depth Technical Guide to Potassium Phenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of potassium phenyltrifluoroborate (KPhBF₃), a versatile and increasingly important reagent in modern organic synthesis. Its superior stability and reactivity profile compared to traditional boronic acids make it a valuable tool in drug discovery and development.

Core Properties and Data

This compound is a white, crystalline solid that is notably stable to air and moisture, simplifying its handling and storage.[1][2] This stability, coupled with its high reactivity in various cross-coupling reactions, has led to its widespread adoption in synthetic chemistry.[1][3]

| Property | Value | Source(s) |

| Molecular Weight | 184.01 g/mol | [1][4][5][6][7][8] |

| Molecular Formula | C₆H₅BF₃K | [1][4][5][7][8] |

| CAS Number | 153766-81-5 | [1][4][6][7][8] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 296-301 °C | [1][6] |

| IUPAC Name | potassium;trifluoro(phenyl)boranuide | [1][4][7] |

| InChI Key | DVAFPKUGAUFBTJ-UHFFFAOYSA-N | [1][4][6][7] |

| SMILES | --INVALID-LINK--(F)(F)F.[K+] | [1][4][7] |

| Purity | >98% | [1] |

Synthesis and Reaction Pathways

The synthesis of this compound and its subsequent use in carbon-carbon bond formation are critical processes for synthetic chemists.

Synthesis of this compound

A common and efficient method for synthesizing potassium aryltrifluoroborates involves the reaction of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂). This method is effective for converting boronic acids, their corresponding boroxines, or crude reaction mixtures directly to the stable trifluoroborate salt.[9]

References

- 1. Buy this compound | 153766-81-5 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. potassium (phenyl)trifluoroborate - 153766-81-5 - Structure, Synthesis, Properties [organoborons.com]

- 6. This compound | 153766-81-5 [sigmaaldrich.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. scbt.com [scbt.com]

- 9. pubs.acs.org [pubs.acs.org]

fundamental chemistry of organotrifluoroborates

An In-depth Technical Guide to the Fundamental Chemistry of Organotrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium organotrifluoroborates, featuring the general formula K[R-BF₃], have emerged as highly versatile and valuable reagents in modern organic synthesis.[1][2] Unlike their trivalent counterparts such as boronic acids (RB(OH)₂) and boronate esters (RB(OR)₂), organotrifluoroborates are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[3][4] This inherent stability simplifies storage and handling, broadens functional group tolerance, and allows for more precise stoichiometry in reactions.[3][4]

The enhanced stability is attributed to the tetracoordinate nature of the boron atom, which is strongly bonded to three electronegative fluorine atoms.[3][5] This structure renders them less susceptible to common side reactions like protodeboronation that can plague boronic acids.[4][6] Organotrifluoroborates are best viewed as stable, protected forms of boronic acids, which can be generated in situ under specific reaction conditions.[1][3] Their primary and most transformative application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex materials.[1][7]

Synthesis of Organotrifluoroborates

The preparation of potassium organotrifluoroborates is generally straightforward, making them readily accessible. Several high-yielding methods have been developed, often starting from common organoboron precursors or organometallic reagents.

1. From Boronic Acids: The most common and direct method involves the reaction of a boronic acid with potassium hydrogen fluoride (KHF₂).[1] This reaction is typically rapid, precipitating the crystalline trifluoroborate salt from the reaction medium.[4]

Caption: General synthesis of potassium organotrifluoroborates from boronic acids.

2. One-Pot Syntheses: Efficient one-pot procedures have been developed that avoid the isolation of potentially unstable trivalent organoboron intermediates.[8] These methods typically involve the formation of an organometallic reagent (organolithium or Grignard) which then reacts with a trialkyl borate. The resulting boronate species is directly treated with an aqueous solution of KHF₂ to yield the desired organotrifluoroborate.[8] This approach is particularly useful for generating a wide array of functionalized organotrifluoroborates.[8]

3. From Halomethyltrifluoroborates: A newer method allows for the synthesis of functionalized organotrifluoroborates via nucleophilic substitution on potassium halomethyltrifluoroborates (e.g., K[BrCH₂BF₃]).[9][10] This opens up pathways to novel structures that are not easily accessible through other routes.[11]

Data Presentation: Synthesis Yields

The synthesis of potassium organotrifluoroborates is generally efficient. The following table summarizes yields for the preparation of various potassium alkyltrifluoroborates via nucleophilic substitution on halomethyltrifluoroborates.

| Nucleophile | Product | Yield (%) | Reference |

| PhLi | K[PhCH₂BF₃] | 98 | [10] |

| n-BuLi | K[CH₃(CH₂)₄BF₃] | 95 | [10] |

| PhMgBr | K[PhCH₂BF₃] | 96 | [10] |

| Pyrrolidine | K[(C₄H₈N)CH₂BF₃] | 95 | [10] |

| NaOPh | K[PhOCH₂BF₃] | 83 | [10] |

| NaSPh | K[PhSCH₂BF₃] | 94 | [10] |

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate

This protocol describes a typical procedure for the synthesis of an aryltrifluoroborate from the corresponding boronic acid.[4]

Materials:

-

Phenylboronic acid (1.0 eq)

-

Methanol (MeOH)

-

Potassium hydrogen fluoride (KHF₂) (3.0 eq)

-

Deionized water

Procedure:

-

Phenylboronic acid is dissolved in a minimal amount of methanol in a flask.

-

In a separate container, a saturated aqueous solution of potassium hydrogen fluoride is prepared.

-

The aqueous KHF₂ solution is added slowly to the stirring methanolic solution of phenylboronic acid at room temperature. A white precipitate of this compound typically forms immediately.

-

The resulting slurry is stirred for 30-60 minutes at room temperature to ensure complete reaction.

-

The white solid is collected by vacuum filtration and washed with cold methanol and then diethyl ether to remove any unreacted starting material and impurities.

-

The product is dried under vacuum to yield pure this compound.

Note: Potassium hydrogen fluoride is corrosive and releases HF in the presence of water. Appropriate personal protective equipment should be used, and reactions may be conducted in plastic (e.g., Nalgene®) vessels to prevent etching of glassware.[12]

Stability and Reactivity: The Role of Hydrolysis

The exceptional stability of organotrifluoroborates is a key advantage, but their utility in cross-coupling reactions hinges on their ability to slowly release the more reactive boronic acid in situ.[1][3] This process is achieved through hydrolysis.

The tetracoordinate boron "ate" complex is relatively unreactive towards transmetalation.[3] Under the basic, aqueous conditions of the Suzuki-Miyaura reaction, the organotrifluoroborate undergoes a slow, controlled hydrolysis to generate the corresponding boronic acid, which is the catalytically active species.[1][13] This "slow-release" mechanism maintains a low concentration of the reactive boronic acid, which minimizes common side reactions such as protodeboronation and oxidative homocoupling.[13][14][15]

Caption: Hydrolytic equilibrium of organotrifluoroborates to active boronic acids.

The rate of hydrolysis is a critical factor and is highly dependent on the nature of the organic group (R), the reaction conditions, and even the reaction vessel itself.[13][14][16]

-

Electronic Effects: Reagents with electron-rich aryl or alkenyl groups (e.g., anisyl, β-styryl) tend to undergo faster, direct hydrolysis.[13][17][18] Conversely, those with electron-withdrawing or alkynyl groups hydrolyze extremely slowly.[13][17]

-

Acid/Base Catalysis: Paradoxically, the hydrolysis of some organotrifluoroborates (e.g., p-F-phenyl, naphthyl) is catalyzed by acid.[13][17] Under the basic conditions of a Suzuki coupling, phase-splitting can create localized areas of lower pH, influencing the hydrolysis rate.[13][16]

-

Fluoride Sequestration: The hydrolysis equilibrium is driven forward by the sequestration of fluoride ions, for example by reaction with glass surfaces (silicates) of the reaction flask.[14]

Data Presentation: Hydrolysis Rates

The rate of boronic acid release can vary dramatically. The table below presents the hydrolysis half-lives (t₁/₂) for various potassium organotrifluoroborates under standardized Suzuki-Miyaura conditions (THF, H₂O, Cs₂CO₃, 55 °C).

| R-Group in K[RBF₃] | Hydrolysis Half-life (t₁/₂) | Classification | Reference |

| p-Anisyl | 4 min | Fast | [13] |

| β-Styryl | 27 min | Fast | [13] |

| Isopropyl | < 1 min | Very Fast | [17][18] |

| p-F-Phenyl | 1,400 min | Slow | [13] |

| 2-Naphthyl | 1,700 min | Slow | [13] |

| Phenylethynyl | 57,000 min | Very Slow | [13] |

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide (or triflate) using a palladium catalyst and a base.[19][20] Organotrifluoroborates have proven to be exceptional partners in this reaction.[7]

General Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps:[19][21]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[19][22] This is often the rate-determining step.[19]

-

Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center, displacing the halide. This step requires activation by a base and, in the case of organotrifluoroborates, prior hydrolysis to the boronic acid.[5][20][23]

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.[20][22]

References

- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 2. longdom.org [longdom.org]

- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 15. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pure.ed.ac.uk [pure.ed.ac.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Yoneda Labs [yonedalabs.com]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 23. chirik.princeton.edu [chirik.princeton.edu]

A Comprehensive Technical Guide to Potassium Trifluoroborate Salts for Researchers and Drug Development Professionals

Introduction: Potassium trifluoroborate salts have emerged as a pivotal class of reagents in modern organic synthesis, offering significant advantages over traditional organoboron compounds such as boronic acids and their esters.[1][2] Their remarkable stability to air and moisture simplifies handling and storage, making them highly attractive for a wide range of chemical transformations.[3][4][5] This enhanced stability, coupled with their high reactivity in various catalytic processes, has established them as indispensable tools in academic research and, notably, in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients.[6][7] This in-depth guide provides a technical overview of the synthesis, properties, and key applications of potassium trifluoroborate salts, complete with detailed experimental protocols and mechanistic insights to aid researchers, scientists, and drug development professionals in their work.

Physicochemical Properties and Stability